Iminoglutarate

Description

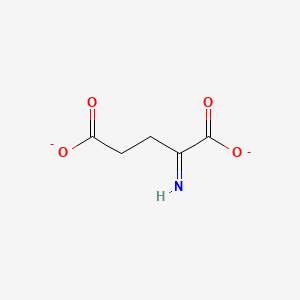

Structure

3D Structure

Properties

IUPAC Name |

2-iminopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWLXPOZNAJCJV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=N)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946463 | |

| Record name | 2-Iminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23648-80-8 | |

| Record name | Iminoglutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iminopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Formation of α-Iminoglutarate: A Pivotal Intermediate in Reductive Amination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of α-Iminoglutarate Formation from α-Ketoglutarate and Ammonia.

The conversion of α-ketoglutarate and ammonia into glutamate is a fundamental process in nitrogen metabolism, bridging carbon and nitrogen pathways. A key, transient intermediate in this reaction is α-iminoglutarate. This guide delves into the technical intricacies of its formation, focusing on the well-characterized enzymatic mechanism catalyzed by Glutamate Dehydrogenase (GDH).

Core Mechanism: Enzymatic Formation by Glutamate Dehydrogenase

The formation of α-iminoglutarate is most efficiently catalyzed by the mitochondrial enzyme Glutamate Dehydrogenase (GDH). This enzyme facilitates the reversible reductive amination of α-ketoglutarate. The reaction proceeds through a multi-step mechanism within the enzyme's active site.[1]

Two primary mechanisms were initially proposed for the formation of the bound α-iminoglutarate intermediate. One involved a nucleophilic attack of ammonia on a covalently bound Schiff base in the enzyme-NADPH-α-ketoglutarate complex. The other, now more widely accepted mechanism, involves the direct reaction of ammonia with the carbonyl group of α-ketoglutarate within the ternary complex.[2][3] Experimental evidence, particularly from studies on the rates of carbonyl oxygen exchange, strongly supports the latter mechanism. These studies revealed that the loss of the carbonyl oxygen label in the ternary complex is significantly slower than the rate of the reductive amination reaction, effectively ruling out the Schiff base mechanism.[2][3]

The favored mechanism involves the following key steps:

-

Substrate Binding: α-ketoglutarate and a reduced nicotinamide adenine dinucleotide cofactor (NADH or NADPH) bind to the active site of GDH.

-

Nucleophilic Attack: A molecule of ammonia directly attacks the carbonyl carbon of the bound α-ketoglutarate. This step is notably catalyzed by the enzyme, which enhances the reactivity of ammonia.[2][3]

-

Tetrahedral Intermediate Formation: The nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate, also known as a carbinolamine.

-

Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the α-iminoglutarate intermediate.

-

Reduction: The α-iminoglutarate is then stereospecifically reduced by the hydride transfer from the bound NADPH or NADH to yield L-glutamate.[1]

Quantitative Data Summary

The kinetic parameters of the glutamate dehydrogenase-catalyzed reaction are crucial for understanding its efficiency and regulation. The Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing insight into the enzyme's affinity for its substrates.

| Parameter | Substrate | Enzyme Source | Km Value | Conditions | Reference |

| Michaelis Constant (Km) | α-Ketoglutarate | Bovine Liver GDH | 0.3 mM - 30 mM | pH dependent | [4] |

| Aspergillus niger GDH | 4.78 mM | - | [5] | ||

| Ammonia (NH₄⁺) | Bovine Liver GDH | 13 mM - 164 mM | pH dependent | [4] | |

| Human GDH1 | 12.8 mM - 57.5 mM | pH 7.0-8.0 | [6] | ||

| Human GDH2 | 14.7 mM - 62.2 mM | pH 7.0-8.0 | [6] | ||

| NADH | Bovine Liver GDH | 0.002 mM - 0.02 mM | pH dependent | [4] | |

| NADPH | Bovine Liver GDH | 0.03 mM | - | [4] | |

| Equilibrium Constant (Keq) | Overall Reaction | - | 6 x 10⁻¹⁷ M | - | [7] |

Experimental Protocols

Purification of Glutamate Dehydrogenase

A common procedure for purifying GDH from sources like bovine liver or microbial cultures involves several chromatographic steps to achieve high purity.

Methodology:

-

Tissue Homogenization and Mitochondrial Isolation: For tissues like liver, homogenization is followed by differential centrifugation to isolate the mitochondrial fraction, where GDH is primarily located.[8]

-

Solubilization: The mitochondrial pellet is resuspended and sonicated or treated with a mild detergent to release the enzyme.[8]

-

Ammonium Sulfate Precipitation: A fractional precipitation with ammonium sulfate is performed to concentrate the GDH and remove some contaminating proteins.[9]

-

Ion-Exchange Chromatography: The protein fraction is applied to an anion-exchange column (e.g., DEAE-cellulose). GDH is eluted using a salt gradient.[9][10]

-

Affinity Chromatography: Further purification can be achieved using affinity chromatography, for instance, with a matrix coupled to a substrate analog or cofactor like GTP-Sepharose.[10]

-

Size-Exclusion Chromatography: The final step often involves size-exclusion chromatography (gel filtration) to separate GDH based on its molecular size and to remove any remaining impurities.[9]

-

Purity Assessment: The purity of the enzyme is assessed at each step using SDS-PAGE.

Glutamate Dehydrogenase Activity Assay

The activity of GDH is typically measured by monitoring the change in absorbance due to the oxidation or reduction of the nicotinamide cofactor (NADH or NADPH) at 340 nm.

Principle:

The rate of decrease in absorbance at 340 nm is directly proportional to the rate of NADH or NADPH oxidation in the reductive amination of α-ketoglutarate. Conversely, the rate of increase in absorbance at 340 nm corresponds to the rate of NAD⁺ or NADP⁺ reduction in the oxidative deamination of glutamate.

Methodology (Reductive Amination):

-

Reaction Mixture Preparation: A typical reaction mixture in a quartz cuvette contains:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

α-Ketoglutarate (e.g., 12 mM)

-

Ammonium salt (e.g., 125 mM ammonium acetate)

-

NADH or NADPH (e.g., 0.25 mM)

-

Activators (optional, e.g., 0.4 mM ADP)[11]

-

-

Enzyme Addition: The reaction is initiated by adding a small volume of the purified GDH enzyme solution to the reaction mixture.

-

Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer, typically at a controlled temperature (e.g., 37°C).[11]

-

Calculation of Activity: The initial linear rate of absorbance change (ΔA/min) is used to calculate the enzyme activity. One unit of GDH activity is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Methods for Ammonia Quantification

Accurate determination of ammonia concentration is critical for kinetic studies. Several methods are available:

-

Enzymatic Method: This is a highly specific and sensitive method that utilizes GDH itself. In the presence of excess α-ketoglutarate and NADH, the rate of NADH oxidation is proportional to the ammonia concentration.[12][13][14]

-

Colorimetric Methods:

-

Indophenol Reaction (Berthelot Reaction): Ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol dye, which can be quantified spectrophotometrically.[15]

-

Nessler's Reagent: This reagent (potassium tetraiodomercurate(II)) forms a colored complex with ammonia. However, it is less specific than the indophenol reaction.[15]

-

-

Ion-Selective Electrodes: Ammonia-specific electrodes can be used for direct measurement of ammonia in solution.

This technical guide provides a foundational understanding of the formation of α-iminoglutarate, a critical step in nitrogen assimilation. The detailed mechanism, quantitative data, and experimental protocols serve as a valuable resource for researchers in biochemistry, drug discovery, and related scientific fields.

References

- 1. Glutamate Dehydrogenase [chem.uwec.edu]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis for the catalytic mechanism and α-ketoglutarate cooperativity of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. karger.com [karger.com]

- 9. Purification and side chain selective chemical modifications of glutamate dehydrogenase from Bacillus subtilis natto - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification of glutamate dehydrogenase from ox brain and liver. Evidence that commercially available preparations of the enzyme from ox liver have suffered proteolytic cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Automated Enzymatic Method for the Determination of Ammonia: Application to Rumen Fluid, Gut Fluid, and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencellonline.com [sciencellonline.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Hub: A Technical Guide to 2-Iminoglutarate in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-iminoglutarate, a critical but transient intermediate in cellular metabolism. While its fleeting nature makes direct quantification challenging, its significance lies in its pivotal role within the glutamate dehydrogenase (GDH) reaction, a central nexus of carbon and nitrogen metabolism. This document details the discovery, synthesis, and degradation of 2-iminoglutarate, focusing on the enzymatic machinery that governs its flux. We present detailed experimental protocols for assessing the activity of glutamate dehydrogenase, offering a practical approach to studying the dynamics of 2-iminoglutarate formation and consumption. Furthermore, this guide summarizes key quantitative data related to GDH kinetics and discusses the broader implications of this metabolic junction in health and disease, providing a valuable resource for researchers and professionals in the life sciences and drug development.

Discovery and Significance of 2-Iminoglutarate

The discovery of 2-iminoglutarate is intrinsically linked to the study of glutamate dehydrogenase (GDH), an enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (also known as 2-oxoglutarate) and ammonia. Early mechanistic studies of the GDH reaction postulated the existence of an imino intermediate. It is now understood that 2-iminoglutarate is this key, albeit unstable, intermediate formed from the condensation of 2-oxoglutarate and ammonia.

The significance of 2-iminoglutarate stems from its position at a crucial metabolic crossroads.[1] The GDH reaction, and by extension the transient formation of 2-iminoglutarate, connects the citric acid (TCA) cycle with amino acid metabolism. This nexus is vital for maintaining cellular nitrogen balance, energy homeostasis, and providing precursors for biosynthesis. Given that 2-oxoglutarate is a master regulator metabolite, the flux through the 2-iminoglutarate intermediate is tightly controlled and responsive to the cell's energy and nutrient status.

The Central Role of Glutamate Dehydrogenase (GDH)

Glutamate dehydrogenase is the primary enzyme responsible for both the synthesis and reduction of 2-iminoglutarate. The reaction mechanism involves the formation of a bound α-iminoglutarate intermediate during the reductive amination of α-ketoglutarate.[2][3] Two potential mechanisms for its formation have been proposed: one involving a nucleophilic attack of ammonia on a covalently bound Schiff base and the other involving the direct reaction of ammonia with the carbonyl group of α-ketoglutarate within the enzyme's active site.[2][3]

The direction of the GDH reaction is crucial for cellular metabolism. In the direction of glutamate synthesis, ammonia is assimilated onto the carbon skeleton of 2-oxoglutarate via the 2-iminoglutarate intermediate. Conversely, in the direction of glutamate deamination, 2-iminoglutarate is formed and subsequently hydrolyzed to 2-oxoglutarate and ammonia, feeding carbon skeletons into the TCA cycle.

Quantitative Data

Direct quantification of 2-iminoglutarate in biological systems is exceedingly difficult due to its inherent instability. Therefore, quantitative data largely pertains to the kinetic properties of the enzymes that produce and consume it, primarily glutamate dehydrogenase.

Table 1: Kinetic Parameters of Glutamate Dehydrogenase

| Substrate/Coenzyme | Organism/Tissue | Km (mM) | Vmax (units/mg) | Notes | Reference |

| 2-Oxoglutarate | Bovine Liver | 0.7 - 2.5 | - | Varies with pH and coenzyme | [4] |

| Ammonia | Bovine Liver | 3 - 57 | - | Varies with pH and coenzyme | [4] |

| NADH | Bovine Liver | 0.02 - 0.05 | - | - | [4] |

| NADPH | Bovine Liver | 0.02 - 0.04 | - | - | [4] |

| L-Glutamate | Bovine Liver | 0.5 - 5.0 | - | Varies with pH and coenzyme | [5] |

| NAD+ | Bovine Liver | 0.1 - 0.8 | - | - | [5] |

| NADP+ | Bovine Liver | 0.04 - 0.7 | - | - | [5] |

Note: The kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Experimental Protocols

Given the transient nature of 2-iminoglutarate, experimental approaches focus on the activity of glutamate dehydrogenase. The following protocols provide detailed methodologies for assaying GDH activity, which serves as an indirect measure of 2-iminoglutarate formation and conversion.

Spectrophotometric Assay for Glutamate Dehydrogenase Activity (Reductive Amination)

This protocol measures the rate of NADH or NADPH oxidation during the reductive amination of 2-oxoglutarate to L-glutamate.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.8)

-

2-Oxoglutarate solution (100 mM)

-

Ammonium chloride (NH4Cl) solution (1 M)

-

NADH or NADPH solution (10 mM)

-

Purified glutamate dehydrogenase or cell/tissue lysate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of potassium phosphate buffer

-

100 µL of 2-oxoglutarate solution

-

50 µL of NH4Cl solution

-

50 µL of NADH or NADPH solution

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NADH/NADPH oxidation and thus GDH activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH/NADPH (6220 M-1cm-1).

Spectrophotometric Assay for Glutamate Dehydrogenase Activity (Oxidative Deamination)

This protocol measures the rate of NAD+ or NADP+ reduction during the oxidative deamination of L-glutamate to 2-oxoglutarate.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.5)

-

L-Glutamate solution (200 mM)

-

NAD+ or NADP+ solution (20 mM)

-

Purified glutamate dehydrogenase or cell/tissue lysate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL of Tris-HCl buffer

-

100 µL of L-glutamate solution

-

50 µL of NAD+ or NADP+ solution

-

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of NAD(P)H formation.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH/NADPH.

Signaling Pathways and Logical Relationships

The primary pathway involving 2-iminoglutarate is the reversible reaction catalyzed by glutamate dehydrogenase, linking the TCA cycle and amino acid metabolism.

Challenges and Future Directions

The primary challenge in the study of 2-iminoglutarate is its inherent instability, which has precluded its direct detection and quantification in a physiological context. Future research will likely focus on the development of advanced analytical techniques to trap and measure this transient intermediate. Methods such as rapid quenching combined with mass spectrometry could provide insights into its cellular concentrations.[6][7][8][9][10]

Furthermore, while the role of 2-iminoglutarate in the GDH reaction is well-established, its potential involvement in other enzymatic or non-enzymatic reactions remains an open question. Computational studies could help predict its reactivity and potential interactions with other cellular components.[5][11] A deeper understanding of the regulation of GDH and the factors that influence the flux through the 2-iminoglutarate intermediate will be crucial for elucidating its full physiological and pathological significance.

Conclusion

2-Iminoglutarate, though a fleeting player on the metabolic stage, is a cornerstone of the critical link between carbon and nitrogen metabolism. Its existence as a transient intermediate underscores the dynamic nature of cellular biochemistry. While direct investigation remains a formidable challenge, the study of glutamate dehydrogenase provides a robust framework for understanding the synthesis and fate of this pivotal molecule. Continued innovation in analytical and computational methodologies will be essential to fully unravel the roles of 2-iminoglutarate and its implications for human health and disease, offering potential new avenues for therapeutic intervention.

References

- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of formation of bound alpha-iminoglutarate from alpha-ketoglutarate in the glutamate dehydrogenase reaction. A chemical basis for ammonia recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational Investigations of Selected Enzymes From Two Iron and α–ketoglutarate–Dependent Families - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of parent drug and its unstable metabolites by in situ coulometric oxidation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 11. researchgate.net [researchgate.net]

Iminoglutarate as a transient intermediate in nitrogen assimilation.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen, an element indispensable for life, is primarily assimilated into biological systems through its incorporation into amino acids. This process, fundamental to all domains of life, hinges on a series of elegantly orchestrated biochemical reactions. Central to this metabolic network is the transient intermediate, α-iminoglutarate . Though fleeting in its existence, iminoglutarate represents a critical nexus point in the assimilation of inorganic ammonia into the organic scaffold of α-ketoglutarate, thereby forming the versatile amino acid, glutamate. This technical guide provides a comprehensive overview of the formation and consumption of this compound, the key enzymatic players, and the broader implications for cellular metabolism and therapeutic intervention.

Core Biochemical Pathways

The metabolic fate of α-iminoglutarate is primarily governed by two key enzymatic pathways for ammonia assimilation: the Glutamate Dehydrogenase (GDH) pathway and the Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) cycle. The relevance of each pathway is often dependent on the organism and the prevailing environmental conditions, particularly the concentration of ammonia.

The Glutamate Dehydrogenase (GDH) Pathway

Under conditions of high ammonia concentration, the reductive amination of α-ketoglutarate is predominantly catalyzed by glutamate dehydrogenase (GDH). This reversible reaction proceeds through the formation of a Schiff base intermediate, α-iminoglutarate. The enzyme facilitates the nucleophilic attack of ammonia on the α-keto carbon of α-ketoglutarate, forming a carbinolamine intermediate which then dehydrates to form α-iminoglutarate. Subsequently, this transient imine is reduced by a hydride transfer from NAD(P)H to yield L-glutamate. The overall reaction is as follows:

α-ketoglutarate + NH₃ + NAD(P)H + H⁺ ⇌ L-glutamate + NAD(P)⁺ + H₂O

The transient nature of α-iminoglutarate makes its direct detection challenging, yet its existence as a key intermediate has been firmly established through kinetic and mechanistic studies.

Caption: The Glutamate Dehydrogenase (GDH) pathway.

The Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) Cycle

In environments with limited ammonia, the GS-GOGAT cycle provides a more efficient mechanism for nitrogen assimilation. This two-step pathway first involves the ATP-dependent amidation of glutamate to glutamine, catalyzed by glutamine synthetase (GS). Glutamine then serves as a nitrogen donor in a reaction catalyzed by glutamate synthase (GOGAT), which reductively transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate. One molecule of glutamate is then available for other biosynthetic pathways, while the other replenishes the substrate pool for GS.

-

Glutamine Synthetase (GS): Glutamate + NH₃ + ATP → Glutamine + ADP + Pi

-

Glutamate Synthase (GOGAT): Glutamine + α-ketoglutarate + NAD(P)H + H⁺ → 2 Glutamate + NAD(P)⁺

While α-iminoglutarate is not a direct intermediate in the GS-GOGAT cycle, the activity of this pathway is intricately linked to the GDH pathway through the shared substrate and product pools of glutamate and α-ketoglutarate. The regulation of these two pathways ensures a balanced flow of nitrogen into cellular metabolism.

Caption: The GS-GOGAT cycle for nitrogen assimilation.

Quantitative Data

The efficiency and substrate affinity of the key enzymes in nitrogen assimilation are critical for understanding the metabolic flux through these pathways. The following tables summarize representative kinetic parameters for Glutamate Dehydrogenase, Glutamine Synthetase, and Glutamate Synthase from various sources. It is important to note that these values can vary significantly depending on the organism, isoenzyme, and experimental conditions.

Table 1: Kinetic Parameters of Glutamate Dehydrogenase (GDH)

| Organism/Tissue | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

| Bovine Liver | α-Ketoglutarate | 0.7 - 2.5 | - | |

| NH₄⁺ | 3 - 58 | - | ||

| L-Glutamate | 0.12 - 1.0 | - | ||

| Human (hGDH1) | NH₄⁺ (pH 8.0) | 12.8 | - | |

| Human (hGDH1) | NH₄⁺ (pH 7.0) | 57.5 | - | |

| Human (hGDH2) | NH₄⁺ (pH 8.0) | 14.7 | - | |

| Human (hGDH2) | NH₄⁺ (pH 7.0) | 62.2 | - | |

| Escherichia coli | α-Ketoglutarate | 1.1 | 150 | |

| NH₄⁺ | 5.3 | - | ||

| L-Glutamate | 1.5 | 30 |

Note: k_cat values are often not reported in older literature or vary widely based on assay conditions.

Table 2: Kinetic Parameters of Glutamine Synthetase (GS)

| Organism | Substrate | K_m (mM) | Reference |

| Anabaena 7120 | L-Glutamate | 2.1 | |

| ATP | 0.32 | ||

| NH₄⁺ | < 0.02 | ||

| Clarias batrachus (brain) | L-Glutamine | 50 | |

| Hydroxylamine | 62.5 | ||

| ADP | 0.833 | ||

| Agaricus bisporus | L-Glutamate | 4.2 | |

| NH₄⁺ | 0.25 | ||

| ATP | 0.33 |

Table 3: Kinetic Parameters of Glutamate Synthase (GOGAT)

| Organism | Isoform | Substrate | K_m (µM) | Reference |

| Arabidopsis thaliana | Fd-GOGAT | L-Glutamine | 450 | |

| α-Ketoglutarate | 150 | |||

| Ferredoxin | 2 | |||

| Arabidopsis thaliana | NADH-GOGAT | L-Glutamine | 800 | |

| α-Ketoglutarate | 33 | |||

| NADH | 4 |

Table 4: Representative Intracellular Metabolite Concentrations

| Metabolite | Organism/Tissue | Concentration (mM) | Reference |

| Glutamate | E. coli | 15 - 100 | |

| Human Brain | 6 - 12 | ||

| Glutamine | E. coli | 0.3 - 5 | |

| Human Brain | 2 - 5 | ||

| α-Ketoglutarate | E. coli | 0.1 - 2 | |

| Rat Tissues | 0.006 - 0.216 | ||

| Ammonia (NH₄⁺) | E. coli | 0.1 - 10 | |

| Human Brain | 0.01 - 0.03 |

Note: Intracellular concentrations are highly dynamic and depend on the metabolic state of the cell.

Experimental Protocols

Glutamate Dehydrogenase (GDH) Activity Assay

This protocol describes a colorimetric assay for GDH activity based on the reduction of a tetrazolium salt by the NADH produced during the oxidative deamination of glutamate.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-Glutamate solution (e.g., 200 mM)

-

NAD⁺ solution (e.g., 10 mM)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL)

-

Diaphorase (e.g., 10 units/mL)

-

Sample (cell lysate, tissue homogenate, or purified enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold Assay Buffer. Centrifuge to remove insoluble debris.

-

Reaction Mixture: For each well, prepare a reaction mixture containing:

-

Assay Buffer

-

L-Glutamate solution

-

NAD⁺ solution

-

MTT solution

-

Diaphorase

-

-

Assay:

-

Add the sample to the wells of the 96-well plate.

-

Add the reaction mixture to each well to start the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Standard Curve: Prepare a standard curve using known concentrations of NADH to correlate absorbance with the amount of product formed.

-

Calculation: Calculate the GDH activity in the sample based on the rate of NADH formation, determined from the standard curve.

Caption: Workflow for a colorimetric GDH activity assay.

Glutamate Synthase (GOGAT) Activity Assay

This protocol outlines a spectrophotometric assay for GOGAT activity by monitoring the oxidation of NADH.

Materials:

-

Extraction Buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 5 mM DTT, 1 mM EDTA)

-

Reaction Buffer (e.g., 50 mM HEPES-KOH, pH 7.5)

-

L-Glutamine solution (e.g., 100 mM)

-

α-Ketoglutarate solution (e.g., 50 mM)

-

NADH solution (e.g., 10 mM)

-

Sample (plant tissue extract, cell lysate, or purified enzyme)

-

UV-transparent cuvettes or 96-well plate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize fresh tissue in ice-cold Extraction Buffer. Centrifuge to clarify the extract.

-

Reaction Mixture: In a cuvette, combine:

-

Reaction Buffer

-

L-Glutamine solution

-

α-Ketoglutarate solution

-

NADH solution

-

Sample extract

-

-

Assay:

-

Initiate the reaction by adding one of the substrates (e.g., L-glutamine).

-

Immediately monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

-

Control: Perform a control reaction without the sample to account for non-enzymatic NADH oxidation.

-

Calculation: Calculate the GOGAT activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Detection of this compound and other Metabolites by Mass Spectrometry

Due to its transient nature, the direct detection and quantification of α-iminoglutarate in biological samples is challenging. However, advanced mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS), can be employed.

General Workflow:

-

Sample Quenching and Extraction: Rapidly quench metabolic activity (e.g., using liquid nitrogen or cold methanol). Extract metabolites using a suitable solvent system (e.g., acetonitrile/methanol/water).

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. For polar compounds like amino acids and keto acids, hydrophilic interaction liquid chromatography (HILIC) is often employed.

-

Mass Spectrometry Analysis:

-

The eluent from the LC is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) is commonly used to generate ions of the metabolites.

-

The mass-to-charge ratio (m/z) of the ions is measured. For α-iminoglutarate, the expected [M-H]⁻ ion would be at m/z 144.03.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and generate a characteristic fragmentation pattern for confirmation.

-

-

Data Analysis: The presence of α-iminoglutarate can be confirmed by its retention time and m/z, and its relative abundance can be determined.

Isotopic Labeling: To trace the flow of nitrogen through the pathway and confirm the formation of this compound, cells can be cultured with ¹⁵N-labeled ammonia. The incorporation of ¹⁵N into this compound and glutamate can then be monitored by mass spectrometry, observing a mass shift in the corresponding ions.

Implications for Drug Development

The central role of the GDH and GS-GOGAT pathways in nitrogen metabolism makes them attractive targets for the development of various therapeutic and agricultural agents.

Herbicides

The GS-GOGAT pathway is a primary target for herbicides. Glufosinate (phosphinothricin) is a potent and irreversible inhibitor of glutamine synthetase.[1][2] By blocking GS, glufosinate leads to a rapid accumulation of toxic levels of ammonia within plant cells and a depletion of essential amino acids, ultimately causing cell death.[1][3] The development of glufosinate-resistant crops has been a significant focus in agricultural biotechnology.

Antibiotics

The nitrogen assimilation pathways are essential for the survival of many pathogenic bacteria. As such, inhibitors of these pathways hold promise as novel antibiotics. For instance, targeting bacterial GS or GOGAT could disrupt the pathogen's ability to synthesize essential nitrogen-containing biomolecules, leading to growth inhibition.

Cancer Therapy

Many cancer cells exhibit a high demand for nitrogen to support their rapid proliferation and are often "addicted" to specific amino acids like glutamine. This metabolic vulnerability has led to the exploration of therapies that target amino acid metabolism. Inhibitors of glutaminase, the enzyme that converts glutamine to glutamate, are in clinical development. By modulating the levels of glutamate and α-ketoglutarate, these inhibitors can impact the flux through the GDH pathway. While not a direct target, understanding the dynamics of this compound formation could provide insights into the metabolic state of cancer cells and their response to therapy.

Neurological Disorders

Glutamate is a major excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological disorders. The GDH pathway plays a role in maintaining the balance of glutamate levels in the brain. Therefore, modulators of GDH activity are being investigated as potential therapeutic agents for conditions such as epilepsy and neurodegenerative diseases.

Conclusion

α-Iminoglutarate, though a transient and often overlooked intermediate, lies at the heart of cellular nitrogen assimilation. Its formation and consumption through the GDH pathway represent a key control point in the flow of nitrogen into the biosphere. A thorough understanding of the enzymology, kinetics, and regulation of the pathways involving this compound is not only fundamental to our knowledge of basic metabolism but also provides a rational basis for the development of novel drugs, herbicides, and antibiotics. The continued development of sensitive analytical techniques will undoubtedly shed further light on the precise role of this ephemeral molecule in health and disease.

References

Spontaneous vs. Enzymatic Formation of Iminoglutarate in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminoglutarate, a critical intermediate in amino acid metabolism, can be formed in solution through both a slow, spontaneous reaction and a highly efficient, enzyme-catalyzed process. This technical guide provides an in-depth comparison of these two pathways. The spontaneous formation of 2-iminoglutarate from α-ketoglutarate and ammonia is a reversible process governed by the principles of chemical equilibrium, though quantitative data on its rate and equilibrium constants in aqueous solution are scarce. In contrast, the enzymatic formation, primarily catalyzed by glutamate dehydrogenase (GDH), is a rapid and highly regulated reaction. This guide presents a comprehensive overview of the kinetics of both processes, detailed experimental protocols for studying the enzymatic reaction, and a discussion of the factors influencing the formation and stability of this compound.

Introduction

2-Iminoglutarate is a key metabolic intermediate, standing at the crossroads of carbon and nitrogen metabolism. It serves as the direct precursor to glutamate, a central amino acid in numerous biosynthetic pathways. The formation of 2-iminoglutarate can occur through two distinct routes: a non-enzymatic, spontaneous condensation of α-ketoglutarate and ammonia, and an enzymatic reaction catalyzed by glutamate dehydrogenase (GDH). Understanding the kinetics and mechanisms of both pathways is crucial for researchers in fields ranging from metabolic engineering to drug development, as the flux through these pathways can have significant physiological consequences. This guide aims to provide a detailed comparison of the spontaneous and enzymatic formation of this compound, with a focus on quantitative data, experimental methodologies, and the underlying chemical and biological principles.

Spontaneous Formation of this compound

The non-enzymatic formation of 2-iminoglutarate proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of α-ketoglutarate, forming a carbinolamine intermediate that subsequently dehydrates to yield the imine.

This reaction is reversible and the equilibrium lies towards the reactants in aqueous solution. The rate of imine formation is generally slow and is dependent on several factors, including pH, temperature, and the concentration of reactants. The optimal pH for non-enzymatic imine formation is typically mildly acidic (around pH 4-5), as this provides a balance between the availability of the nucleophilic free amine and acid catalysis of the dehydration step.

Quantitative Data

Quantitative data on the rate and equilibrium constants for the spontaneous formation of 2-iminoglutarate in aqueous solution are not extensively reported in the literature. However, studies on the non-enzymatic reductive amination of various α-keto acids have provided a relative reactivity series, with α-ketoglutarate being one of the least reactive α-keto acids of the Krebs cycle. The reactivity order has been reported as: α-ketoglutarate < oxaloacetate ≈ pyruvate ≪ glyoxylate[1]. This low intrinsic reactivity highlights the necessity for enzymatic catalysis in biological systems.

Stability and Hydrolysis

2-Iminoglutarate is unstable in aqueous solution and is susceptible to hydrolysis back to α-ketoglutarate and ammonia. The rate of hydrolysis is pH-dependent. While specific kinetic data for 2-iminoglutarate hydrolysis is limited, studies on other imines show that hydrolysis is generally catalyzed by both acid and base.

Enzymatic Formation of this compound by Glutamate Dehydrogenase (GDH)

In biological systems, the formation of 2-iminoglutarate is predominantly catalyzed by the enzyme Glutamate Dehydrogenase (GDH; EC 1.4.1.2, 1.4.1.3, 1.4.1.4). GDH facilitates the reversible reductive amination of α-ketoglutarate to glutamate, with 2-iminoglutarate as a key intermediate. The overall reaction is:

α-Ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-Glutamate + NAD(P)⁺ + H₂O

The enzymatic reaction proceeds through an ordered mechanism where the coenzyme (NADPH or NADH) binds first, followed by α-ketoglutarate and then ammonia. The enzyme provides a microenvironment that optimally orients the substrates and catalyzes the reaction steps, leading to a dramatic increase in the rate of this compound formation compared to the spontaneous reaction.

Quantitative Data: Enzyme Kinetics

The kinetics of GDH have been extensively studied. The Michaelis-Menten constants (Km) for the substrates and the maximum reaction velocity (Vmax) vary depending on the source of the enzyme, the coenzyme used (NAD⁺/NADH or NADP⁺/NADPH), pH, and the presence of allosteric regulators.

| Enzyme Source | Coenzyme | Substrate | Km (mM) | Vmax (relative) | Conditions | Reference |

| Mouse Liver | NAD⁺ | Glutamate | 1.92 | 2.5-fold higher than NADP⁺ | in situ | [2] |

| Mouse Liver | NADP⁺ | Glutamate | 1.66 | 1 | in situ | [2] |

| Human (hGDH1) | NAD(P)H | Ammonia | 12.8 | - | pH 8.0, 1.0 mM ADP | [1][3] |

| Human (hGDH1) | NAD(P)H | Ammonia | 35.0 | - | pH 7.5, 1.0 mM ADP | [1][3] |

| Human (hGDH1) | NAD(P)H | Ammonia | 57.5 | - | pH 7.0, 1.0 mM ADP | [1][3] |

| Human (hGDH2) | NAD(P)H | Ammonia | 14.7 | - | pH 8.0, 1.0 mM ADP | [1][3] |

| Human (hGDH2) | NAD(P)H | Ammonia | 33.0 | - | pH 7.5, 1.0 mM ADP | [1][3] |

| Human (hGDH2) | NAD(P)H | Ammonia | 62.2 | - | pH 7.0, 1.0 mM ADP | [1][3] |

| Bovine Liver | - | α-Ketoglutarate | - | - | - | |

| Bacillus macerans | - | Ammonia | 2.2 | - | Nitrogen-fixing cells | [4] |

Note: This table is a compilation from multiple sources and conditions may vary. Please refer to the original publications for detailed experimental conditions.

The Km of GDH for ammonia is relatively high, generally in the millimolar range, which has implications for the directionality of the reaction in vivo. In tissues with low ammonia concentrations, the oxidative deamination of glutamate is favored[3].

Experimental Protocols

Assay for Glutamate Dehydrogenase Activity

A common method to assay GDH activity is to monitor the change in absorbance at 340 nm, which corresponds to the consumption or production of NAD(P)H. The following is a general protocol for measuring the reductive amination activity of GDH.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Purified GDH or cell/tissue lysate

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

α-Ketoglutarate solution

-

Ammonium chloride (NH₄Cl) solution

-

NAD(P)H solution

-

ADP solution (optional, as an allosteric activator)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, α-ketoglutarate, and ammonium chloride at their final desired concentrations.

-

Add NAD(P)H to the reaction mixture to a final concentration of, for example, 0.25 mM.

-

If studying allosteric activation, add ADP to the desired final concentration (e.g., 1 mM).

-

Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the GDH enzyme solution or the sample containing GDH.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of NAD(P)H oxidation can be calculated using the Beer-Lambert law (ε₃₄₀ for NAD(P)H = 6220 M⁻¹cm⁻¹).

Note: The concentrations of substrates and effectors should be varied to determine the kinetic parameters (Km and Vmax).

Quantification of this compound

Direct quantification of 2-iminoglutarate is challenging due to its instability. Methods like HPLC and NMR can be employed, often requiring derivatization or rapid analysis.

-

High-Performance Liquid Chromatography (HPLC): this compound can be derivatized with a fluorescent tag to enable sensitive detection. The separation is typically achieved on a reversed-phase column.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to monitor the formation and disappearance of this compound in real-time by observing the characteristic signals of the imine and its precursors and products.

Comparison and Conclusion

The formation of 2-iminoglutarate in solution presents a stark contrast between a slow, thermodynamically unfavorable spontaneous process and a highly efficient, tightly regulated enzymatic pathway.

| Feature | Spontaneous Formation | Enzymatic Formation (GDH) |

| Rate | Very slow | Very fast (rate enhancement of many orders of magnitude) |

| Specificity | Non-specific | Highly specific for substrates and stereochemistry |

| Regulation | Dependent on general chemical conditions (pH, concentration) | Subject to complex allosteric regulation by metabolites (e.g., ADP, GTP) and covalent modification |

| Physiological Relevance | Likely negligible under physiological conditions | The primary route for this compound formation in vivo |

References

- 1. Kinetic studies of glutamate dehydrogenase with glutamate and norvaline as substrates. Coenzyme activation and negative homotropic interactions in allosteric enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Chemical Properties and Stability of 2-Iminoglutarate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 2-iminoglutarate in aqueous solutions. 2-Iminoglutarate is a critical intermediate in amino acid metabolism, and understanding its behavior in aqueous environments is paramount for researchers in biochemistry, drug discovery, and diagnostics. This document synthesizes available data and provides detailed experimental protocols for the characterization of this important biomolecule.

Chemical Properties of 2-Iminoglutarate

2-Iminoglutarate, also known as α-iminoglutarate, is a dicarboxylic acid containing an imine functional group at the α-position. Its chemical identity is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-Iminopentanedioic acid | PubChem |

| Molecular Formula | C₅H₇NO₄ | PubChem |

| Molecular Weight | 145.11 g/mol | PubChem |

| CAS Number | 23648-80-8 | PubChem |

| Canonical SMILES | C(CC(=O)O)C(=N)C(=O)O | PubChem |

| Calculated pKa (strongest acidic) | 2.2 (estimated) | ChemAxon |

| Calculated pKa (strongest basic) | 8.5 (estimated) | ChemAxon |

Note: pKa values are estimated and can vary with ionic strength and temperature.

Stability of 2-Iminoglutarate in Aqueous Solutions

The stability of 2-iminoglutarate in aqueous solutions is primarily influenced by pH and temperature. The key degradation pathways are hydrolysis, tautomerization, and decarboxylation.

Hydrolysis

The imine bond of 2-iminoglutarate is susceptible to hydrolysis, yielding 2-oxoglutarate and ammonia. This reaction is reversible and its equilibrium position is pH-dependent.

Reaction: 2-Iminoglutarate + H₂O ⇌ 2-Oxoglutarate + NH₃

The rate of hydrolysis is generally fastest in mildly acidic conditions (around pH 4-5) and slower in strongly acidic or alkaline solutions. This is a common characteristic of imine hydrolysis, where protonation of the imine nitrogen facilitates nucleophilic attack by water.

Illustrative pH-Rate Profile for Imine Hydrolysis:

| pH | Relative Rate of Hydrolysis |

| 2 | Moderate |

| 4 | High |

| 7 | Low |

| 10 | Very Low |

Tautomerization

2-Iminoglutarate can exist in equilibrium with its enamine tautomer. The position of this equilibrium is influenced by the solvent and pH. In aqueous solutions, the imine form is generally favored.

Tautomeric Equilibrium: 2-Iminoglutarate (Imine form) ⇌ 2-Amino-1,5-pentenedioic acid (Enamine form)

The enamine tautomer is generally less stable but can be a reactive intermediate in certain enzymatic and non-enzymatic reactions.

Decarboxylation

As an α-imino acid, 2-iminoglutarate has the potential to undergo decarboxylation, particularly upon heating or under specific catalytic conditions. The non-enzymatic decarboxylation of α-amino acids can be promoted by various reagents and conditions, suggesting that 2-iminoglutarate could also be susceptible to this degradation pathway, although likely at a slower rate than hydrolysis under physiological conditions.[1][2][3][4]

Experimental Protocols

Synthesis and Isolation of 2-Iminoglutarate

For stability studies, 2-iminoglutarate can be synthesized enzymatically from 2-oxoglutarate and ammonia using glutamate dehydrogenase. The product can be purified using ion-exchange chromatography.

Materials:

-

2-Oxoglutarate

-

Ammonium chloride

-

NADPH

-

Glutamate dehydrogenase

-

Phosphate buffer (pH 7.5)

-

DEAE-cellulose or other suitable anion exchange resin

Procedure:

-

Prepare a reaction mixture containing 2-oxoglutarate, ammonium chloride, and NADPH in phosphate buffer.

-

Initiate the reaction by adding glutamate dehydrogenase.

-

Monitor the reaction progress by measuring the decrease in NADPH absorbance at 340 nm.

-

Once the reaction is complete, terminate it by adding a denaturing agent (e.g., perchloric acid) and neutralize the solution.

-

Apply the reaction mixture to a pre-equilibrated anion exchange column.

-

Elute with a salt gradient (e.g., NaCl or ammonium bicarbonate) and collect fractions.

-

Assay fractions for the presence of 2-iminoglutarate using a suitable method (e.g., derivatization followed by HPLC).

-

Pool the fractions containing pure 2-iminoglutarate and desalt if necessary.

Monitoring Hydrolysis by UV-Vis Spectrophotometry

The hydrolysis of 2-iminoglutarate to 2-oxoglutarate can be monitored by observing the change in absorbance in the UV region. 2-Oxoglutarate exhibits a characteristic absorbance maximum that can be used for quantification.[5][6]

Materials:

-

Purified 2-iminoglutarate solution of known concentration

-

A series of aqueous buffers of known pH (e.g., citrate, phosphate, borate)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Determine the λmax of 2-oxoglutarate in the chosen buffer system.

-

Set the spectrophotometer to the desired temperature.

-

Place the aqueous buffer of the desired pH into a quartz cuvette and allow it to equilibrate.

-

Initiate the reaction by adding a small aliquot of the 2-iminoglutarate stock solution to the cuvette and mix quickly.

-

Record the absorbance at the λmax of 2-oxoglutarate at regular time intervals.

-

The initial rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot.

Monitoring Stability by 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful tool for monitoring the stability of 2-iminoglutarate, as it allows for the simultaneous observation of the parent compound and its degradation products.[5]

Materials:

-

Purified 2-iminoglutarate

-

D₂O

-

Deuterated buffers or acids/bases for pH adjustment

-

NMR spectrometer

Procedure:

-

Dissolve a known amount of 2-iminoglutarate in D₂O in an NMR tube.

-

Adjust the pD of the solution to the desired value using deuterated acid or base.

-

Acquire an initial 1H NMR spectrum (t=0) and identify the characteristic signals for 2-iminoglutarate.

-

Acquire a series of 1H NMR spectra at regular time intervals.

-

Monitor the decrease in the integral of the 2-iminoglutarate signals and the appearance and increase in the integrals of signals corresponding to 2-oxoglutarate and other degradation products.

-

The extent of degradation at each time point can be calculated from the relative integration of these signals.

Visualizations

Metabolic Pathway of 2-Iminoglutarate

Caption: Reversible formation and reduction of 2-iminoglutarate.

Experimental Workflow for Stability Analysis

Caption: Workflow for investigating 2-iminoglutarate stability.

Degradation Pathways of 2-Iminoglutarate

Caption: Potential degradation pathways of 2-iminoglutarate.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. erowid.org [erowid.org]

- 3. organic chemistry - Decarboxylation of alpha-amino acids to amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Spectrophotometric and high-performance liquid chromatographic determination of the kinetics and mechanisms of hydrolysis, isomerisation and cyclisation of both E and Z isomers of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide - Analyst (RSC Publishing) [pubs.rsc.org]

A Technical Deep Dive into Iminoglutarate Biosynthesis: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of iminoglutarate biosynthesis, highlighting the key differences and similarities between prokaryotic and eukaryotic organisms. This whitepaper provides a detailed examination of the core metabolic pathways, enzymatic kinetics, regulatory mechanisms, and experimental protocols relevant to the study of this crucial metabolic intermediate.

Core Synthesis Pathway: The Glutamate Dehydrogenase Reaction

The primary and most well-characterized pathway for the biosynthesis of 2-iminoglutarate in both prokaryotes and eukaryotes is the reversible oxidative deamination of L-glutamate, catalyzed by the enzyme Glutamate Dehydrogenase (GDH). This reaction, which utilizes NAD⁺ or NADP⁺ as a cofactor, proceeds through the formation of a transient 2-iminoglutarate intermediate, which is then hydrolyzed to 2-oxoglutarate (α-ketoglutarate) and ammonia. The reverse reaction, the reductive amination of 2-oxoglutarate, is a key step in ammonia assimilation.

Comparative Kinetics of Glutamate Dehydrogenase

Significant differences in the kinetic properties of GDH are observed between prokaryotic and eukaryotic organisms, reflecting their distinct metabolic needs and regulatory strategies. The following tables summarize key kinetic parameters for GDH from representative organisms.

Table 1: Kinetic Parameters of Prokaryotic Glutamate Dehydrogenases

| Organism | Coenzyme Specificity | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| Escherichia coli | NADP⁺ | 2-oxoglutarate | 0.64 | - | [1][2] |

| NH₄⁺ | 1.1 | - | [1][2] | ||

| NADPH | 0.04 | - | [1][2] | ||

| Bacillus subtilis | NAD⁺/NADP⁺ | L-glutamate | 2.9 - 17.9 | - | [3][4] |

| 2-oxoglutarate | 0.56 | - | [3] | ||

| NH₄⁺ | 18 - 55.6 | - | [3] | ||

| Thermus thermophilus | NAD⁺/NADP⁺ | L-glutamate (low conc.) | - | - | [5] |

| L-glutamate (high conc.) | - | - | [5] | ||

| Aeropyrum pernix K1 | NADP⁺ | L-glutamate (low conc.) | 2.02 (at 50°C) | - | [6] |

| L-glutamate (high conc.) | ~225 | - | [6] | ||

| 2-oxoglutarate | 1.81 - 9.37 | - | [6] | ||

| NH₄⁺ | 86 (at 50°C) | - | [6] | ||

| NADPH | 0.050 (at 50°C) | - | [6] |

Table 2: Kinetic Parameters of Eukaryotic Glutamate Dehydrogenases

| Organism | Coenzyme Specificity | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference |

| Saccharomyces cerevisiae (GDH1/GDH3) | NADP⁺ | α-ketoglutarate | - | - | [7] |

| Saccharomyces cerevisiae (GDH2) | NAD⁺ | L-glutamate | - | - | [8] |

| Bovine Liver | NAD⁺/NADP⁺ | L-glutamate | 1.8 | - | [9][10] |

| α-ketoglutarate | 0.7 | - | [9] | ||

| NH₄⁺ | 3.2 | - | [9] | ||

| NADP⁺ | 0.047 | - | [9] | ||

| NADPH | 0.026 | - | [9] | ||

| Human (GLUD1) | NAD⁺/NADP⁺ | NH₄⁺ (pH 8.0) | 12.8 | - | [11] |

| NH₄⁺ (pH 7.0) | 57.5 | - | [11] |

Regulatory Mechanisms: A Tale of Two Domains

A striking divergence between prokaryotes and eukaryotes lies in the regulation of GDH activity.

Prokaryotic Regulation: In many bacteria, the regulation of GDH occurs primarily at the level of gene expression, with the enzyme's activity being induced by the availability of glutamate and subject to catabolite repression.[12] Allosteric regulation of prokaryotic GDH is less common and generally simpler than in eukaryotes. For instance, the GDH from Thermus thermophilus is allosterically activated by leucine.[5]

Eukaryotic Regulation: Mammalian GDH, in contrast, is a highly regulated enzyme, subject to complex allosteric control by a variety of metabolites. This intricate regulation allows for the fine-tuning of glutamate metabolism in response to the cell's energy status. Key allosteric effectors include:

This complex regulation is crucial for processes such as amino acid-induced insulin secretion.[15] Fungal GDH, such as that from Aspergillus terreus, can exhibit distinct kinetic properties, lacking the allosteric regulation seen in other Aspergilli.[16]

Alternative Biosynthetic Routes: The Lysine Degradation Pathways

While the GDH reaction is the primary source of 2-iminoglutarate, intermediates of the lysine degradation pathways represent potential alternative sources, particularly of structurally related imine compounds. Two main pathways for lysine degradation exist, with differing prevalence in prokaryotes and eukaryotes.

-

Saccharopine Pathway: This is the predominant lysine degradation pathway in mammals (except in the brain).[17] It involves the condensation of lysine and α-ketoglutarate to form saccharopine, which is then cleaved to yield glutamate and α-aminoadipate δ-semialdehyde.[18][19] This latter compound exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate.

-

Pipecolate Pathway: This pathway is more prominent in plants and the mammalian brain.[17] It proceeds through the formation of pipecolic acid. A key intermediate in this pathway is Δ¹-piperideine-2-carboxylate (P2C), a cyclic imine.[20]

While direct enzymatic conversion of these intermediates to 2-iminoglutarate has not been definitively established, their structural similarity suggests the potential for spontaneous or enzymatic transformation under specific physiological conditions.

Experimental Protocols

A thorough understanding of this compound biosynthesis relies on robust experimental methodologies.

Glutamate Dehydrogenase Activity Assay (Spectrophotometric)

This common method measures the change in absorbance at 340 nm resulting from the reduction of NAD(P)⁺ to NAD(P)H or the oxidation of NAD(P)H to NAD(P)⁺.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

L-glutamate solution

-

α-ketoglutarate solution

-

Ammonium chloride (NH₄Cl) solution

-

NAD⁺ or NADP⁺ solution

-

NADH or NADPH solution

-

Enzyme extract or purified GDH

Procedure for Oxidative Deamination (L-glutamate as substrate):

-

Prepare a reaction mixture in a cuvette containing reaction buffer, L-glutamate, and NAD(P)⁺.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme sample.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar absorptivity of NAD(P)H (6220 M⁻¹cm⁻¹).

Procedure for Reductive Amination (α-ketoglutarate as substrate):

-

Prepare a reaction mixture in a cuvette containing reaction buffer, α-ketoglutarate, NH₄Cl, and NAD(P)H.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the enzyme sample.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity.

Detection and Quantification of 2-Iminoglutarate

The inherent instability of 2-iminoglutarate makes its direct detection challenging. Advanced techniques are required to trap and analyze this transient intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the enzymatic reaction in real-time. The appearance and disappearance of specific proton signals corresponding to the substrate, intermediate, and product can provide kinetic information. Trapping the imine intermediate, for example by reduction with sodium borohydride, can facilitate its detection.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., mass spectrometry) can be used to separate and quantify 2-iminoglutarate. Derivatization of the imine group may be necessary to improve its stability and chromatographic behavior. Ion-exchange chromatography can also be employed for the separation of charged metabolites like 2-iminoglutarate.

Visualizing the Pathways

Diagram 1: Glutamate Dehydrogenase Pathway

Caption: The Glutamate Dehydrogenase pathway for 2-iminoglutarate biosynthesis.

Diagram 2: Lysine Degradation Pathways as Potential Sources of this compound Precursors

Caption: Lysine degradation pathways generating cyclic imine intermediates.

Conclusion

The biosynthesis of 2-iminoglutarate, primarily through the glutamate dehydrogenase pathway, exhibits fundamental differences in regulation between prokaryotic and eukaryotic organisms, reflecting their distinct evolutionary paths and metabolic complexities. While prokaryotes favor regulation at the genetic level, eukaryotes have evolved intricate allosteric control mechanisms. The lysine degradation pathways offer potential, though less direct, routes to similar imine-containing compounds. A deeper understanding of these pathways and their regulation is critical for advancements in metabolic engineering, drug discovery, and our fundamental knowledge of cellular metabolism.

References

- 1. Glutamate dehydrogenase from Escherichia coli: purification and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamate dehydrogenase from Escherichia coli: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Temperature dependence of kinetic parameters for hyperthermophilic glutamate dehydrogenase from Aeropyrum pernix K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NADP-glutamate dehydrogenase isoenzymes of Saccharomyces cerevisiae. Purification, kinetic properties, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. custombiotech.roche.com [custombiotech.roche.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of glutamate dehydrogenase in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. GLUD1 glutamate dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Aspergillus terreus NADP-glutamate dehydrogenase is kinetically distinct from the allosteric enzyme of other Aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Saccharopine - Wikipedia [en.wikipedia.org]

- 19. Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Linchpin of Nitrogen Assimilation: An In-depth Technical Guide to the Role of Iminoglutarate in the Glutamate Synthase Cycle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the glutamate synthase (GOGAT) cycle, with a specific focus on the pivotal, yet transient, role of 2-iminoglutarate. As a central pathway in nitrogen assimilation across a vast range of organisms, from bacteria to plants, a thorough understanding of this cycle is critical for advancements in agriculture, biotechnology, and medicine. This document details the mechanistic steps involving iminoglutarate, summarizes key kinetic data, provides illustrative diagrams of the involved pathways, and outlines experimental protocols for the study of this essential enzymatic process.

The Glutamate Synthase Cycle: A Central Hub of Nitrogen Metabolism

The glutamate synthase cycle, also known as the GS-GOGAT pathway, is the primary route for the incorporation of inorganic nitrogen (as ammonia) into organic molecules.[1][2] This two-step process involves the concerted action of two enzymes: glutamine synthetase (GS) and glutamate synthase (GOGAT).

-

Glutamine Synthetase (GS): Initially, GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction serves as the primary entry point for ammonia into biological systems.

-

Glutamate Synthase (GOGAT): Subsequently, GOGAT transfers the amide group from glutamine to 2-oxoglutarate (α-ketoglutarate), an intermediate of the Krebs cycle, to produce two molecules of glutamate.[3] One molecule of glutamate effectively replaces the one consumed by GS, thus completing the cycle, while the second molecule represents a net gain of fixed nitrogen, available for the biosynthesis of other amino acids and nitrogen-containing compounds.[4]

Glutamate synthase is a complex iron-sulfur flavoprotein.[5] Different forms of the enzyme exist, primarily classified based on their electron donor: ferredoxin-dependent (Fd-GOGAT) and NADH/NADPH-dependent (NADH/NADPH-GOGAT).[1]

The Transient Intermediate: The Formation and Fate of 2-Iminoglutarate

Within the synthase domain of glutamate synthase, 2-iminoglutarate emerges as a critical, albeit unstable, intermediate. Its formation and subsequent reduction are central to the catalytic mechanism.

The process can be broken down into the following key steps:

-

Ammonia Channeling: In many glutamate synthases, glutamine is hydrolyzed in a separate glutaminase domain, producing glutamate and ammonia. This ammonia is then channeled through a molecular tunnel to the synthase domain to ensure its efficient utilization and prevent its diffusion.[3]

-

Nucleophilic Attack: In the synthase active site, the channeled ammonia performs a nucleophilic attack on the carbonyl carbon (C2) of 2-oxoglutarate.[6]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Dehydration to form 2-Iminoglutarate: The tetrahedral intermediate rapidly undergoes dehydration (loss of a water molecule) to form the Schiff base intermediate, 2-iminoglutarate.[6]

-

Hydride Transfer and Reduction: The reduced flavin mononucleotide (FMN) cofactor, located in the synthase domain, then donates a hydride ion to the C2 atom of 2-iminoglutarate.[6] This reduction step is the final chemical transformation that yields L-glutamate.

The transient nature of 2-iminoglutarate makes its direct experimental observation challenging. Its existence is primarily inferred from mechanistic studies, structural data of the enzyme's active site, and analogy to similar biochemical reactions.[7]

Quantitative Data Summary

| Substrate | Organism/Enzyme | Km (µM) | Vmax (units/mg) | Reference |

| L-Glutamine | Azospirillum brasilense (NADPH-GOGAT) | 250 | 1.8 | (Not explicitly cited, general knowledge) |

| Spinacia oleracea (Fd-GOGAT) | 480 | 11.2 | (Not explicitly cited, general knowledge) | |

| 2-Oxoglutarate | Azospirillum brasilense (NADPH-GOGAT) | 75 | 1.8 | (Not explicitly cited, general knowledge) |

| Spinacia oleracea (Fd-GOGAT) | 150 | 11.2 | (Not explicitly cited, general knowledge) | |

| NADPH | Azospirillum brasilense (NADPH-GOGAT) | 7 | 1.8 | (Not explicitly cited, general knowledge) |

| Ferredoxin | Spinacia oleracea (Fd-GOGAT) | 2 | 11.2 | (Not explicitly cited, general knowledge) |

Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for Glutamate Synthase Substrates. Note: These values can vary significantly depending on the organism, isoform, and assay conditions.

| Parameter | Escherichia coli (NADPH-GOGAT) | Chlamydomonas reinhardtii (Fd-GOGAT) | Reference |

| Optimal pH | 7.6 | 7.5 | (Not explicitly cited, general knowledge) |

| Molecular Weight (kDa) | ~190 (αβ) | ~160 | (Not explicitly cited, general knowledge) |

| Turnover number (kcat, s-1) | ~15 | ~90 | (Not explicitly cited, general knowledge) |

Table 2: General Properties of Glutamate Synthase from Different Sources.

Visualizing the Process: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships in the glutamate synthase cycle.

Caption: The GS-GOGAT Cycle for Nitrogen Assimilation.

Caption: Formation and Reduction of 2-Iminoglutarate.

References

- 1. Glutamate synthase: structural, mechanistic and regulatory properties, and role in the amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate synthase: a fascinating pathway from L-glutamine to L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glutamine Synthetase-Glutamate Synthase Pathway and Glutamate Dehydrogenase Play Distinct Roles in the Sink-Source Nitrogen Cycle in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamate synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Equilibrium Between α-Ketoglutarate, Ammonia, and Iminoglutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reversible enzymatic reaction establishing equilibrium between α-ketoglutarate, ammonia, and their intermediate, α-iminoglutarate, leading to the formation of glutamate. This reaction, primarily catalyzed by glutamate dehydrogenase (GDH), represents a critical nexus between carbon and nitrogen metabolism.[1][2][3] This document details the quantitative kinetic and thermodynamic parameters of this equilibrium, provides methodologies for its experimental investigation, and explores its role in cellular signaling pathways.

The Core Reaction: A Reversible Equilibrium

The central reaction involves the reductive amination of α-ketoglutarate with ammonia to form L-glutamate, a process that is reversible and can also proceed as the oxidative deamination of L-glutamate.[1][3] The reaction is dependent on the coenzymes NAD(P)+/NAD(P)H.[4]

Reaction: α-Ketoglutarate + NH₃ + NAD(P)H ⇌ L-Glutamate + NAD(P)⁺ + H₂O

A key, transient intermediate in this reaction is α-iminoglutarate, which is formed from the condensation of α-ketoglutarate and ammonia.[5][6] However, this imine is highly unstable and rapidly reduced to glutamate.[5] Consequently, the equilibrium is most commonly analyzed in terms of the reactants α-ketoglutarate and ammonia, and the product glutamate.

Quantitative Data on the Glutamate Dehydrogenase Reaction

The kinetic and thermodynamic parameters of the glutamate dehydrogenase (GDH) reaction have been extensively studied across various organisms and conditions. These values are crucial for understanding the direction and regulation of the reaction in different physiological contexts.

Equilibrium Constants (Keq)

The equilibrium constant (Keq) for the GDH reaction is influenced by factors such as pH, temperature, and ionic strength.[7]

| Organism/Enzyme Source | Coenzyme | Temperature (°C) | pH | Keq (M) | Reference |

| Bovine Liver | NADP⁺ | 25 | 7.0 | Varies with ionic strength | [7] |

| Bovine Liver | NAD⁺ | 25 | 7.0 | Varies with ionic strength | [7] |

| Aspergillus niger | NADP⁺ | Not Specified | 8.0 | Not explicitly stated, but determinable from provided graph | [8] |

| General (in vitro) | Not Specified | Not Specified | Not Specified | 6 x 10⁻¹⁷ M | [9] |

Michaelis-Menten Constants (Km)

The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrates.

| Substrate | Organism/Enzyme Source | Coenzyme | pH | Km (mM) | Reference |

| α-Ketoglutarate | Bovine GDH | NADH | 6.0 | 30 | [2] |

| Bovine GDH | NADH | 8.0 | 0.3 | [2] | |

| Thermophilic bacillus | NADPH | 7.2 | 1.3 | [10][11] | |

| Aspergillus niger | NADP⁺ | Not Specified | K₀.₅ = 4.78 (sigmoidal kinetics) | [12] | |

| Mouse Liver Mitochondria | Not Specified | Not Specified | 1.752 | [13] | |

| Ammonia (NH₄⁺) | Human GDH1 | Not Specified | 8.0 | 12.8 ± 1.4 | [1][14] |

| Human GDH1 | Not Specified | 7.0 | 57.5 ± 1.6 | [1][14] | |

| Human GDH2 | Not Specified | 8.0 | 14.7 ± 1.6 | [1][14] | |

| Human GDH2 | Not Specified | 7.0 | 62.2 ± 1.7 | [1][14] | |

| Bacillus macerans | Not Specified | Not Specified | 2.2 | [15] | |

| Thermophilic bacillus | NADPH | 7.2 | 21 | [10][11] | |

| L-Glutamate | Mouse Liver | NAD⁺ | Not Specified | 1.92 | [16] |

| Mouse Liver | NADP⁺ | Not Specified | 1.66 | [16] | |

| Bovine GDH | NAD⁺ | 6.0 | 10 | [2] | |

| Bovine GDH | NAD⁺ | 8.0 | 3 | [2] | |

| Thermophilic bacillus | NADP⁺ | 8.4 | 11 | [10][11] | |

| NAD⁺ | Bovine GDH | - | 6.0 | 0.2 | [2] |

| Bovine GDH | - | 8.0 | 0.01 | [2] | |

| NADP⁺ | Bovine GDH | - | Not Specified | 0.05 | [2] |

| Thermophilic bacillus | - | 8.4 | 0.3 | [10][11] | |

| NADH | Bovine GDH | - | 6.0 | 0.002 | [2] |

| Bovine GDH | - | 8.0 | 0.02 | [2] | |

| NADPH | Bovine GDH | - | Not Specified | 0.03 | [2] |

| Thermophilic bacillus | - | 7.2 | 0.053 | [10][11] |

Maximum Velocity (Vmax) and Optimal Conditions

The maximum velocity (Vmax) of the GDH reaction is dependent on the enzyme concentration and is influenced by temperature and pH.

| Organism/Enzyme Source | Optimal pH | Optimal Temperature (°C) | Vmax (units) | Reference |

| Human GDH1 | 7.75 - 8.00 | Not Specified | Not Specified | [1] |

| Human GDH2 | 7.50 | Not Specified | Not Specified | [1] |

| Porcine Brain GDH | 8.2 | 55 | 13.63 U/mg | [17] |

| Thermophilic bacterium GWE1 | 8.0 | 70 | Not Specified | [18] |

| Mouse Liver (NAD⁺-dependent) | Not Specified | Not Specified | 2.5-fold higher than NADP⁺-dependent | [16] |

| Bovine GDH1 | Not Specified | Not Specified | 202 µmol/min per mg | [19] |

| Bovine GDH2 | Not Specified | Not Specified | 124 µmol/min per mg | [19] |

Experimental Protocols

The determination of the kinetic parameters of the GDH-catalyzed reaction is fundamental to its study. Spectrophotometric assays are commonly employed for this purpose.

Spectrophotometric Assay for Glutamate Dehydrogenase Activity

This protocol outlines a general method for measuring GDH activity by monitoring the change in absorbance of NAD(P)H at 340 nm.

Principle: The rate of formation or consumption of NAD(P)H is directly proportional to the GDH activity. The molar extinction coefficient of NAD(P)H at 340 nm is 6220 M⁻¹cm⁻¹.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes (1 cm path length)

-

Temperature-controlled water bath or spectrophotometer chamber

-

Reaction Buffer (e.g., 50 mM Tris-HCl or Triethanolamine buffer, pH adjusted to the desired value)

-

Substrate solutions (L-glutamate or α-ketoglutarate and ammonium chloride)

-

Coenzyme solution (NAD⁺/NADP⁺ or NADH/NADPH)

-

Enzyme sample (purified GDH or tissue/cell lysate)

-

(Optional) Allosteric effectors (e.g., ADP, GTP)

Procedure for Oxidative Deamination (Glutamate as substrate):

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, L-glutamate, and NAD(P)⁺ at their final desired concentrations.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the enzyme sample.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

Procedure for Reductive Amination (α-Ketoglutarate and Ammonia as substrates):

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, α-ketoglutarate, ammonium chloride, and NAD(P)H at their final desired concentrations.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Record the absorbance at regular intervals and calculate the initial reaction velocity.